molecular formula C11H18N4O B2467188 (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile CAS No. 551930-69-9

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile

Cat. No.: B2467188
CAS No.: 551930-69-9
M. Wt: 222.29 g/mol
InChI Key: QSZQWHUEPNEXSL-UHFFFAOYSA-N
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Description

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile is an organic compound with a complex structure that includes a dimethylamino group, a piperazine ring, and a nitrile group

Properties

CAS No.

551930-69-9

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-(dimethylamino)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C11H18N4O/c1-13(2)9-10(8-12)11(16)15-6-4-14(3)5-7-15/h9H,4-7H2,1-3H3

InChI Key

QSZQWHUEPNEXSL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile typically involves a multi-step process. One common method starts with the reaction of dimethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a nitrile compound in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and piperazine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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